

protocol for extracting 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

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Compound of Interest

Compound Name: 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

Cat. No.: B3026095

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An Application Note on the Extraction and Purification of **1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol** for Research and Drug Development

Introduction

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol is a specific triacylglycerol (TAG) composed of two palmitic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position of the glycerol backbone. This particular TAG is found in natural sources such as ostrich and emu oils, as well as bovine milk fat.[1] The precise isolation of such molecules is crucial for various research applications, including lipidomics, nutritional science, and the development of lipid-based drug delivery systems. This document provides a detailed protocol for the extraction, purification, and analysis of **1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol** from a natural source, exemplified by ostrich oil, which is known to contain significant amounts of palmitic and linoleic acids.[2][3][4][5]

Principle

The protocol is a multi-step process that begins with the extraction of total lipids from the source material. This is followed by the isolation of the triacylglycerol fraction from other lipid classes. Finally, high-performance liquid chromatography (HPLC) is employed to separate the individual TAG molecular species, allowing for the isolation of the target molecule, **1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol**.

Materials and Reagents

Item	Specification	Supplier
Ostrich adipose tissue	Fresh or frozen	Commercial supplier
Petroleum Ether	ACS Grade	Standard chemical supplier
Diethyl Ether	ACS Grade	Standard chemical supplier
Chloroform	HPLC Grade	Standard chemical supplier
Methanol	HPLC Grade	Standard chemical supplier
Acetonitrile	HPLC Grade	Standard chemical supplier
Isopropanol	HPLC Grade	Standard chemical supplier
Hexane	HPLC Grade	Standard chemical supplier
Solid Phase Extraction (SPE) Cartridges	Silica gel, 1g	Standard laboratory supplier
1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol standard	>98% purity	Chemical supplier
Nitrogen Gas	High purity	Gas supplier

Experimental Protocols

Part 1: Extraction of Total Lipids from Ostrich Adipose Tissue

This protocol describes a solvent extraction method for obtaining the total lipid content from ostrich fat.

- **Sample Preparation:** Obtain fresh or frozen ostrich adipose tissue. If frozen, allow it to thaw at 4°C. Cut the tissue into small pieces (approximately 1 cm³) to increase the surface area for extraction.
- **Homogenization:** Weigh approximately 50 g of the minced adipose tissue and place it in a blender with 150 mL of a 2:1 (v/v) mixture of chloroform:methanol. Homogenize for 2-3

minutes to create a uniform slurry.

- **Lipid Extraction:** Transfer the slurry to a separation funnel. Add another 150 mL of the chloroform:methanol mixture and shake vigorously for 5 minutes. Allow the mixture to stand for 15-20 minutes to facilitate phase separation.
- **Phase Separation:** Add 75 mL of distilled water to the funnel, invert gently multiple times, and then allow the phases to separate completely. The lower phase will be the chloroform layer containing the lipids.
- **Collection of Lipid Extract:** Carefully drain the lower chloroform layer into a clean, pre-weighed round-bottom flask.
- **Solvent Evaporation:** Remove the chloroform using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
- **Drying and Weighing:** Dry the resulting crude ostrich oil under a stream of high-purity nitrogen gas to remove any residual solvent. Weigh the flask to determine the total lipid yield. Store the extracted oil at -20°C under a nitrogen atmosphere to prevent oxidation.

Part 2: Isolation of the Triacylglycerol (TAG) Fraction

This step utilizes solid-phase extraction (SPE) to separate the TAGs from other lipid classes like free fatty acids and phospholipids.

- **SPE Cartridge Conditioning:** Place a 1g silica gel SPE cartridge in a vacuum elution apparatus. Wash the cartridge with 6 mL of hexane under a light vacuum.
- **Sample Loading:** Dissolve approximately 100 mg of the extracted ostrich oil in 0.5 mL of hexane. Load this solution onto the conditioned SPE cartridge.
- **Elution of Non-polar Lipids:** Elute the non-polar components, including hydrocarbons, with 10 mL of hexane. Discard this fraction.
- **Elution of Triacylglycerols:** Elute the triacylglycerol fraction with 15 mL of a hexane:diethyl ether (87:13 v/v) mixture.^[6] Collect this eluate in a clean, pre-weighed collection tube.

- **Solvent Removal:** Evaporate the solvent from the collected TAG fraction under a stream of nitrogen gas.
- **Yield Determination:** Weigh the tube to determine the yield of the purified TAG fraction. The sample is now ready for HPLC analysis.

Part 3: Separation and Isolation by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for separating individual TAG molecular species based on their chain length and degree of unsaturation.^[7]

- **HPLC System Preparation:**
 - Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
 - Mobile Phase A: Acetonitrile.
 - Mobile Phase B: Isopropanol.
 - Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
 - Flow Rate: 1.0 mL/min.
- **Sample Preparation for HPLC:** Dissolve 10 mg of the purified TAG fraction in 1 mL of chloroform. Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.
- **Chromatographic Conditions:**
 - Set up a gradient elution program. A typical gradient could be:
 - 0-5 min: 30% B
 - 5-25 min: Linear gradient from 30% to 70% B
 - 25-30 min: Hold at 70% B
 - 30-35 min: Return to 30% B

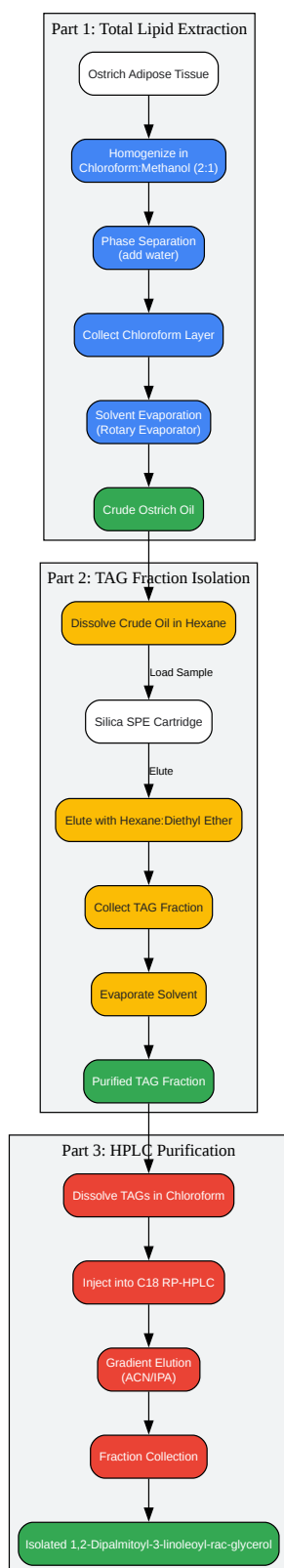
- 35-45 min: Column re-equilibration at 30% B
- Injection and Fraction Collection: Inject 10-20 µL of the sample. Monitor the chromatogram and collect the fractions corresponding to the retention time of the **1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol** standard. The retention time is dependent on the total number of carbon atoms and double bonds in the fatty acid chains.
- Purity Analysis: Re-inject the collected fraction into the HPLC system to confirm its purity. Purity can be further assessed by mass spectrometry to confirm the molecular weight (831.3 g/mol).[\[8\]](#)[\[9\]](#)

Data Presentation

Parameter	Value	Unit
Starting Material (Ostrich Adipose Tissue)	50.0	g
Total Lipid Extract (Crude Ostrich Oil) Yield	35-45	g
Triacylglycerol Fraction Yield	95-98	% of total lipid extract
Purity of Isolated Fraction (by HPLC)	>98	%
Molecular Formula of Target	C ₅₃ H ₉₈ O ₆	
Molecular Weight of Target	831.3	g/mol

Visualizations

Experimental Workflow



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Caption: Workflow for the extraction and purification of **1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol**.

Conclusion

This protocol provides a comprehensive and detailed methodology for the extraction and purification of **1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol** from a natural source. The combination of solvent extraction, solid-phase chromatography, and reversed-phase HPLC allows for the isolation of the target triacylglycerol with high purity. This purified compound can then be utilized in a wide range of applications within the research, pharmaceutical, and drug development sectors. Careful handling and storage of the lipid samples at each stage are critical to prevent degradation and ensure the integrity of the final product.

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